R,R-Fenoterol is derived from fenoterol, which was patented in 1962 and has been utilized in medical applications since 1971. The compound is classified under the category of beta-adrenergic agonists, specifically targeting the beta-2 subtype. Its chemical structure allows it to function effectively as a bronchodilator, making it useful in treating pulmonary disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
The synthesis of R,R-Fenoterol involves several steps that can be conducted using various methods. A notable synthesis route includes:
For example, one synthesis pathway described involves the use of benzylamine and hydrogen at room temperature, achieving yields up to 80% under optimized conditions .
R,R-Fenoterol has the following molecular formula: with a molar mass of approximately 303.358 g/mol. The compound features two stereogenic centers, leading to four possible stereoisomers: R,R; R,S; S,R; and S,S. The R,R configuration is known to exhibit significantly higher biological activity compared to its counterparts.
R,R-Fenoterol participates in various chemical reactions typical for beta-adrenergic agonists:
These reactions are essential for both the production of the compound and its functional activity in biological systems .
R,R-Fenoterol exerts its effects primarily through the activation of beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding:
The selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects, which is particularly important in patients with respiratory conditions .
R,R-Fenoterol exhibits several notable physical and chemical properties:
R,R-Fenoterol has significant clinical applications:
The biological activity of fenoterol is intrinsically linked to its molecular chirality. As a molecule possessing two chiral centers, fenoterol exists as four distinct stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S'). Among these, the (R,R')-stereoisomer demonstrates superior binding characteristics toward the β₂-adrenergic receptor (β₂-AR). Radioligand binding studies using membranes from HEK293 cells stably transfected with β₂-AR cDNA reveal striking enantioselectivity, with the (R,R')-isomer exhibiting a binding affinity (Ki = 350 nM) approximately 80-fold greater than the (S,S')-isomer (Ki = 27,800 nM) [1] [4]. The diastereomers (R,S') and (S,R') display intermediate affinity, highlighting the critical contribution of each chiral center [4].
The thermodynamic basis for this stereoselective binding was elucidated through Van't Hoff analysis, revealing fundamentally different driving forces for binding depending on stereochemistry. The binding of (R,x')-isomers (including R,R'-fenoterol) is characterized by a positive entropy change (ΔS > 0) and minimal enthalpy contribution, classifying it as purely entropy-driven. Conversely, (S,x')-isomer binding is dominated by a negative enthalpy change (ΔH < 0) with an unfavorable entropy term, making it enthalpy-controlled [1] [4]. This thermodynamic divergence suggests distinct binding modes and receptor interactions: the entropy-driven binding of R,R'-fenoterol implies significant receptor conformational changes or desolvation effects upon binding, while the enthalpy-driven binding of S-isomers suggests stronger specific interactions (e.g., hydrogen bonding) compensating for entropic penalties [1].
Molecular docking and dynamics simulations provide structural insights into this chiral recognition. The (R,R')-isomer adopts a conformation allowing optimal engagement with the orthosteric binding pocket between transmembrane helices III, V, VI, and VII. Key interactions include ionic bonding between the protonated amine and Asp113³·³², hydrogen bonding of the resorcinol hydroxyls with Ser203⁵·⁴² and Ser207⁵·⁴⁶, and hydrophobic contacts involving the chiral phenethylamine tail [5]. The stereochemistry of the β-carbon (adjacent to the resorcinol ring) critically influences the orientation of these hydrogen-bonding groups, while the α-carbon chirality affects the positioning of the N-alkyl aromatic moiety within a hydrophobic extension of the binding pocket [5] [7].
Table 1: Binding Affinities and Thermodynamic Parameters of Fenoterol Stereoisomers at β₂-AR
Stereoisomer | Ki (nM) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) | Binding Driving Force |
---|---|---|---|---|
(R,R')-Fenoterol | 350 ± 42 | -0.8 ± 0.3 | +42.1 ± 1.1 | Entropy-driven |
(R,S')-Fenoterol | 3850 ± 510 | -1.2 ± 0.4 | +38.5 ± 1.3 | Entropy-driven |
(S,R')-Fenoterol | 10800 ± 950 | -12.4 ± 0.9 | -5.2 ± 3.2 | Enthalpy-driven |
(S,S')-Fenoterol | 27800 ± 3100 | -10.9 ± 1.1 | -12.8 ± 3.8 | Enthalpy-driven |
Beyond binding affinity, the stereochemistry of fenoterol profoundly influences β₂-AR signaling by directing receptor coupling to specific G-protein subtypes. In rat cardiomyocytes, (R,R')-fenoterol acts as a biased agonist that selectively activates Gαₛ-protein signaling, leading to increased adenylyl cyclase (AC) activity, elevated cAMP production, and enhanced contractility (EC₅₀ = 73 nM) [1] [4]. In stark contrast, the (S,R')-diastereomer activates both Gαₛ and Gαᵢ pathways, resulting in a diminished net cAMP response and attenuated functional activity [1] [4]. This differential coupling has profound implications for cardiac function, as Gαₛ signaling promotes contractility, while Gαᵢ activation can oppose these effects and potentially trigger alternative pathways.
The molecular basis for this stereoselective signaling bias appears to involve ligand-stabilized receptor conformations with distinct intracellular interfaces. The entropy-driven binding of R,R'-fenoterol correlates with its selective stabilization of a receptor conformation favoring Gαₛ coupling. Molecular dynamics simulations suggest that (R,R')-binding induces specific rotamer toggle switches and helical movements (particularly in TM6) that align with the Gαₛ-binding interface [5]. In contrast, the enthalpy-driven binding of (S,R')-fenoterol may stabilize a conformation with a broader G-protein coupling profile. This is supported by studies using [(³H]-(R,R')-4'-methoxyfenoterol as a marker ligand, which selectively labels an agonist-stabilized receptor conformation linked to Gαₛ activation [2].
The functional consequences of this biased signaling are significant. In cardiomyocytes from failing hearts, (R,R')-fenoterol produces a robust positive inotropic effect (increased contractility) without significant chronotropic actions, attributed to its selective Gαₛ coupling in myocardial tissue expressing primarily β₁-AR, (R,R')-fenoterol's β₂-selectivity minimizes direct cardiac stimulation [3] [4]. Furthermore, the lack of Gαᵢ activation by R,R'-fenoterol avoids the anti-contractile effects associated with this pathway, making it a candidate for heart failure therapy [4]. In contrast, racemic fenoterol (containing both R,R' and S,S' isomers) exhibits less pronounced inotropic effects due to the opposing signaling of its components.
Systematic modification of the N-alkyl aromatic moiety in R,R'-fenoterol has yielded derivatives with enhanced pharmacological profiles, demonstrating the critical role of this region in receptor interaction. The introduction of alkyl substituents at the α'-position (adjacent to the chiral center) and modifications to the aromatic ring system significantly impact binding affinity, selectivity, and functional efficacy [2] [5].
Comparative Molecular Field Analysis (CoMFA) of fenoterol derivatives docked into agonist-stabilized β₂-AR structures revealed that steric bulk at the α'-position profoundly influences activity. Derivatives with methyl or ethyl substituents (e.g., (R,R')-4'-methoxyfenoterol, MFen) exhibit the highest binding affinities and functional activities. Specifically, (R,R')-MFen displays submicromolar affinity (Ki = 470 nM) and a >40-fold selectivity for β₂- over β₁-AR, comparable to the parent (R,R')-fenoterol [2] [3]. Crucially, the 4'-methoxy modification confers significant pharmacokinetic advantages: (R,R')-MFen demonstrates reduced clearance (48 vs. 146 ml min⁻¹ kg⁻¹), prolonged elimination half-life (152.9 vs. 108.9 min), and 3-fold higher oral bioavailability compared to (R,R')-fenoterol in rats [3]. This improvement stems from blocked O-demethylation and reduced presystemic glucuronidation at the para-position, shifting metabolism toward the meta-glucuronide pathway [3].
Further structural optimization led to the development of (R,R')-4'-methoxy-1-naphthylfenoterol (MNF), which exhibits exceptional β₂-AR selectivity (Kᵢ(β₁)/Kᵢ(β₂) = 573) and potent cAMP stimulation (EC₅₀ = 3.90 nM) in β₂-AR-overexpressing cells [9]. The naphthyl extension creates additional van der Waals contacts within a hydrophobic subpocket of the β₂-AR, contributing to its enhanced affinity and selectivity. CoMFA modeling indicates that binding to the agonist-stabilized β₂-AR conformation is governed more by steric effects than electrostatic interactions, explaining the superior performance of bulkier N-substituents [2] [5].
Table 2: Impact of N-Alkyl Modifications on Pharmacological Parameters of R,R'-Fenoterol Derivatives
Compound | R1 Substituent | R2 Substituent | β₂-AR Ki (nM) | β₂/β₁ Selectivity Ratio | cAMP EC₅₀ (nM) | Relative Oral Bioavailability |
---|---|---|---|---|---|---|
Fenoterol | H | 4'-OH-C₆H₄ | 350 ± 42 | 42 | 0.3 ± 0.1 | 1.0x |
MFen | H | 4'-OCH₃-C₆H₄ | 470 ± 55 | 45 | 0.5 ± 0.1 | 3.1x |
α'-CH₃-MFen | CH₃ | 4'-OCH₃-C₆H₄ | 210 ± 30 | 61 | 0.2 ± 0.05 | 2.8x |
α'-C₂H₅-MFen | C₂H₅ | 4'-OCH₃-C₆H₄ | 190 ± 25 | 58 | 0.3 ± 0.07 | 2.5x |
MNF | H | 4'-OCH₃-C₁₀H₆ | 0.82 ± 0.15 | 573 | 3.90 ± 0.8 | Not determined |
Racemic fenoterol (marketed as Berotec®), comprising an equimolar mixture of (R,R') and (S,S') enantiomers, exhibits substantially reduced β₂-AR agonist potency and signaling efficacy compared to pure (R,R')-fenoterol. Pharmacodynamic studies reveal that the (S,S')-enantiomer acts as a functional antagonist at the β₂-AR, exhibiting negligible binding affinity (Ki > 27 µM) and no significant contractile response in cardiomyocytes [1] [6] [10]. Consequently, the racemate demonstrates approximately 50% lower efficacy in stimulating cAMP accumulation and cardiomyocyte contractility compared to enantiopure (R,R')-fenoterol at equivalent concentrations [1] [4]. The presence of (S,S')-fenoterol in the racemate may also contribute to off-target effects due to its distinct receptor interaction profile.
Compared to other β₂-selective agonists, (R,R')-fenoterol exhibits unique pharmacodynamic properties. While salbutamol (albuterol) shows moderate β₂-selectivity (approximately 10-30 fold over β₁-AR), (R,R')-fenoterol and its derivatives achieve substantially higher selectivity ratios (>40-500 fold) [2] [6] [10]. The optimized derivative MNF demonstrates exceptional selectivity (β₂/β₁ = 573), surpassing clinically used agents [9]. In functional assays measuring cAMP accumulation, (R,R')-fenoterol is a full agonist with potency (EC₅₀ = 0.3 nM) exceeding that of racemic salbutamol (EC₅₀ ≈ 10-50 nM) in β₂-AR transfected cells [4] [10]. This high potency correlates with its favorable binding thermodynamics and efficient Gαₛ coupling.
Beyond classical β₂-AR signaling, certain fenoterol derivatives exhibit atypical pharmacological activities. (R,R')-MNF, while designed for β₂-AR selectivity, demonstrates potent anti-proliferative effects in cancer cell lines (HepG2 hepatocarcinoma, IC₅₀ = 3.98 nM; 1321N1 astrocytoma) via β₂-AR-independent mechanisms [9]. Specifically, (R,R')-MNF targets the orphan receptor GPR55, inhibiting ligand (Tocrifluor 1117) internalization and impairing GPR55-mediated ERK phosphorylation and cancer cell motility [9]. This represents a unique polypharmacology profile distinct from other β₂-agonists like salmeterol or formoterol, which lack significant GPR55 interactions. However, the (R,R') stereochemistry remains essential for this off-target activity, as enantiomeric impurities diminish the effect.
Table 3: Pharmacodynamic Comparison of R,R'-Fenoterol with Racemic Fenoterol and Other β₂-Agonists
Parameter | (R,R')-Fenoterol | Racemic Fenoterol | Salbutamol (Albuterol) | (R,R')-MNF |
---|---|---|---|---|
β₂-AR Ki (nM) | 350 ± 42 | 610 ± 75* | 1800 ± 250 | 0.82 ± 0.15 |
β₂/β₁ Selectivity Ratio | 42 | ~25 | 15-30 | 573 |
cAMP EC₅₀ (nM) | 0.3 ± 0.1 | 0.7 ± 0.2* | 50 ± 12 | 3.90 ± 0.8 |
Cardiomyocyte Contractility (EC₅₀) | 73 ± 9 nM | 150 ± 20 nM* | Not determined | 2.1 ± 0.4 nM |
G-Protein Coupling | Selective Gαₛ | Gαₛ + Gαᵢ (net) | Gαₛ | Gαₛ + Gαᵢ |
Off-Target Activity | Minimal | (S,S')-mediated effects | Minimal | GPR55 modulation |
Note: Values for racemic fenoterol represent composite effects of both enantiomers [1] [6] [10]
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: